9H-Fluorene-2,7-dicarbonyl dichloride
Description
Properties
CAS No. |
53533-21-4 |
|---|---|
Molecular Formula |
C15H8Cl2O2 |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
9H-fluorene-2,7-dicarbonyl chloride |
InChI |
InChI=1S/C15H8Cl2O2/c16-14(18)8-1-3-12-10(5-8)7-11-6-9(15(17)19)2-4-13(11)12/h1-6H,7H2 |
InChI Key |
AHUQIJHXZWVRQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)Cl)C3=C1C=C(C=C3)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
The most widely documented preparation method involves reacting 9H-fluorene-2,7-dicarboxylic acid with excess thionyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of the carboxylic acid are replaced by chlorine atoms. Anhydrous conditions are critical to prevent hydrolysis of the carbonyl chloride product. Typical parameters include:
- Reagent Ratio : 1:4 molar ratio of dicarboxylic acid to SOCl₂
- Temperature : Reflux at 70–80°C
- Duration : 6–8 hours
- Solvent : Anhydrous dichloromethane or toluene
The reaction mixture is subsequently purified through vacuum distillation or recrystallization from non-polar solvents to achieve >95% purity.
Alternative Chlorinating Agents
Oxalyl chloride offers a milder alternative, particularly for acid-sensitive substrates. Its use requires catalytic dimethylformamide (DMF) to activate the carbonyl group, enabling chlorination at lower temperatures (40–50°C). Comparative studies suggest oxalyl chloride reduces side reactions such as ring chlorination, yielding purer products but at higher reagent costs.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial processes prioritize throughput and safety. Continuous flow reactors minimize thermal degradation by maintaining precise temperature control. Key advantages include:
- Reduced Reaction Time : 2–3 hours due to enhanced mass transfer
- Automated Quenching : In-line neutralization of excess SOCl₂ with sodium bicarbonate
- Yield Optimization : 88–92% compared to batch methods (80–85%)
Waste Management and Sustainability
Chlorination generates HCl and SO₂ byproducts. Modern facilities employ gas scrubbers and closed-loop systems to recover HCl for reuse in downstream processes. Lifecycle assessments highlight the environmental benefits of oxalyl chloride, which produces less hazardous waste compared to thionyl chloride.
Mechanistic Insights and Kinetic Studies
Reaction Pathway Analysis
The chlorination mechanism proceeds through a two-step process:
- Formation of the Mixed Anhydride : SOCl₂ reacts with the carboxylic acid to form an intermediate acyloxysulfite.
- Nucleophilic Displacement : Chloride ions attack the electrophilic carbonyl carbon, releasing SO₂ and HCl.
Density functional theory (DFT) calculations indicate that electron-withdrawing groups on the fluorene backbone accelerate the reaction by increasing the electrophilicity of the carbonyl carbon.
Temperature and Solvent Effects
- Polar Aprotic Solvents : Dimethylacetamide (DMAc) enhances reaction rates by stabilizing charged intermediates.
- Non-Polar Solvents : Toluene favors product isolation by reducing solubility of the dichloride, facilitating precipitation.
Purity Optimization Strategies
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for quantifying residual dicarboxylic acid. Silica gel column chromatography using hexane/ethyl acetate (4:1) eluent achieves >99% purity for pharmaceutical-grade material.
Crystallization Protocols
Recrystallization from heptane at −20°C produces needle-like crystals with minimal impurities. X-ray diffraction studies confirm the crystalline structure’s orthorhombic symmetry (space group Pna2₁).
Comparative Analysis of Synthetic Routes
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
|---|---|---|
| Reaction Time | 6–8 hours | 4–5 hours |
| Yield | 80–85% | 85–90% |
| Byproduct Toxicity | High (SO₂, HCl) | Moderate (CO, HCl) |
| Cost | Low | High |
Applications in Derivative Synthesis
Pharmaceutical Intermediates
The dichloride serves as a precursor to antitumor agents, where its reactivity enables conjugation with amine-containing biologics. For example, coupling with doxorubicin derivatives enhances cellular uptake via fluorene’s lipophilic backbone.
Polymer Chemistry
In polyamide synthesis, 9H-fluorene-2,7-dicarbonyl dichloride improves thermal stability. Polymers incorporating this monomer exhibit glass transition temperatures (T₉) exceeding 300°C, suitable for aerospace applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 9H-Fluorene-2,7-dicarbonyl dichloride can undergo nucleophilic substitution reactions where the carbonyl chloride groups are replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form 9H-Fluorene-2,7-dicarboxylic acid in the presence of water or aqueous bases.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines or hydroxylamines, to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under mild to moderate conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.
Condensation: Reagents like hydrazines or hydroxylamines are used under controlled conditions to form specific derivatives.
Major Products:
Substitution Reactions: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 9H-Fluorene-2,7-dicarboxylic acid.
Condensation Reactions: Formation of hydrazones or oximes.
Scientific Research Applications
9H-Fluorene-2,7-dicarbonyl dichloride is a chemical compound with the molecular formula . It is derived from fluorene, a polycyclic aromatic hydrocarbon, and has two carbonyl chloride groups at the 2 and 7 positions of the fluorene ring. The compound's high reactivity, especially in nucleophilic substitution reactions, makes it a valuable intermediate in organic synthesis and various industrial applications.
Scientific Research Applications
9H-Fluorene-2,7-dicarbonyl dichloride is used across chemistry, biology, and medicine. In industry, it is used in the production of advanced materials, including high-performance polymers and coatings.
Chemistry
- 9H-Fluorene-2,7-dicarbonyl dichloride serves as an intermediate in synthesizing various organic compounds, such as polymers, dyes, and pharmaceuticals.
- It is produced through the chlorination of 9H-Fluorene-2,7-dicarboxylic acid, typically using thionyl chloride or oxalyl chloride under reflux to ensure complete conversion of carboxylic acid groups into carbonyl chloride groups.
Biology
- This compound modifies biomolecules like proteins and nucleic acids through covalent attachment, which helps study their structure and function.
Medicine
- 9H-Fluorene-2,7-dicarbonyl dichloride is explored for potential use in drug development, with its derivatives investigated for their biological activities and therapeutic potential. Derivatives synthesized from this precursor have shown potential as anticancer and antimicrobial agents. Certain derivatives effectively inhibit the dihydrofolate reductase enzyme, a critical target in cancer therapy.
Mechanism of Action
The mechanism of action of 9H-Fluorene-2,7-dicarbonyl dichloride involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules. The molecular targets and pathways depend on the specific application and the nature of the nucleophile used.
Interaction Studies
Interaction studies involving 9H-Fluorene-2,7-dicarbonyl dichloride primarily focus on its reactivity with biological molecules. Molecular docking studies have elucidated how synthesized derivatives interact with dihydrofolate reductase enzymes, which is crucial for understanding their mechanism of action as potential therapeutic agents against cancer and microbial infections.
Similar Compounds
- 9H-Fluorene-2,7-dicarboxylic acid: The parent compound from which 9H-Fluorene-2,7-dicarbonyl dichloride is derived.
- 9H-Fluorene-2,7-diboronic acid: A compound with boronic acid groups instead of carbonyl chloride groups.
- 9H-Fluorene-2,7-disulfonic acid: A compound with sulfonic acid groups at the 2 and 7 positions.
- 9H-Fluorene-2,7-dicarbonyl dichloride is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to form covalent bonds with a wide range of nucleophiles allows for creating diverse derivatives and modifications.
Mechanism of Action
The mechanism of action of 9H-Fluorene-2,7-dicarbonyl dichloride involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
- Functional Groups : The dicarbonyl dichloride is highly electrophilic, enabling facile nucleophilic acyl substitutions. In contrast, the sulfonyl dichloride (C₁₃H₈Cl₂O₄S₂) exhibits stronger electron-withdrawing effects due to sulfonyl groups, favoring sulfonamide linkages . The carboxylic acid derivative (C₁₅H₈O₅) is less reactive but serves as a stable intermediate for metal-organic frameworks .
Q & A
Q. How can the synthesis yield of 9H-Fluorene-2,7-dicarbonyl dichloride be optimized?
Methodological Answer: To optimize synthesis yields, employ a central composite rotatable experimental design to systematically evaluate parameters such as reaction time, temperature, and molar ratios of reactants. For example, in vapor-liquid interfacial polycondensation (used for analogous fluorene derivatives), reaction yields are maximized by balancing base concentration and stoichiometric ratios of dichloride monomers . Validate results using high-performance liquid chromatography (HPLC) to quantify unreacted starting materials and monitor byproduct formation.
Q. What spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- X-ray crystallography : Resolve the crystal structure to confirm bond lengths and angles (e.g., C=O bonds at ~1.21 Å and Cl-C distances at ~1.74 Å, as seen in fluorene derivatives) .
- NMR spectroscopy : Use and NMR to verify carbonyl (δ ~170–180 ppm) and aromatic proton environments (δ ~7.0–8.5 ppm).
- FT-IR : Identify characteristic peaks for C=O (~1750 cm) and C-Cl (~750 cm) stretching vibrations .
Q. What purification methods ensure high-purity 9H-Fluorene-2,7-dicarbonyl dichloride?
Methodological Answer:
- Recrystallization : Use dichloromethane/hexane mixtures to remove polar impurities.
- Column chromatography : Separate unreacted starting materials using silica gel and a gradient eluent (e.g., hexane:ethyl acetate).
- Purity validation : Confirm via GC-MS (retention time matching) and melting point analysis (sharp melting range within ±1°C of literature values) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 9H-Fluorene-2,7-dicarbonyl dichloride in polymer synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient carbonyl groups act as reactive sites for nucleophilic attack by diols .
- Molecular dynamics simulations : Model polymerization kinetics under varying solvent polarities to optimize reaction conditions .
Q. How to resolve contradictions in toxicity data for fluorene derivatives?
Methodological Answer:
- Comparative LD studies : Cross-reference acute toxicity data (e.g., rat oral LD values) with structural analogs like paraquat dichloride (rat LD = 1300 mg/kg) to identify trends in chlorine substitution’s impact .
- In vitro assays : Use human cell lines (e.g., HepG2) to assess cytotoxicity and oxidative stress markers (e.g., ROS generation) while controlling for solvent interference .
Q. What strategies improve the thermal stability of polymers derived from 9H-Fluorene-2,7-dicarbonyl dichloride?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres. For example, fluorene-based polyesters exhibit stability up to 300°C due to rigid aromatic backbones .
- Copolymerization : Incorporate monomers like bisphenol A to enhance crosslinking and reduce chain mobility, as demonstrated in vapor-liquid polycondensation systems .
Q. How to analyze electronic interactions in metal-organic frameworks (MOFs) using 9H-Fluorene-2,7-dicarbonyl dichloride?
Methodological Answer:
- X-ray photoelectron spectroscopy (XPS) : Characterize binding energies of Cl 2p (~200 eV) and O 1s (~532 eV) to confirm coordination with metal nodes (e.g., Zn) .
- Electron paramagnetic resonance (EPR) : Detect radical intermediates in MOF synthesis, as shown in studies of BDPA radicals derived from fluorene .
Methodological Considerations
Q. How to validate crystallographic data discrepancies in fluorene derivatives?
Methodological Answer:
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds) and compare packing motifs across polymorphs .
- Rietveld refinement : Resolve atomic displacement parameters (ADPs) to distinguish static disorder from dynamic motion in crystal lattices .
Q. What analytical techniques quantify degradation products in environmental studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
